molecular formula C6H12N2S4 B3340051 methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate CAS No. 20721-48-6

methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate

Cat. No.: B3340051
CAS No.: 20721-48-6
M. Wt: 240.4 g/mol
InChI Key: KUUUDIJBRGBBNC-UHFFFAOYSA-N
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Description

Methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate (CAS: 20721-48-6; IUPAC name) is a carbamodithioate derivative with the molecular formula C₆H₁₂N₂S₄ and a molecular weight of 240.43 g/mol . Structurally, it features a central ethylenediamine backbone substituted with methylthio and methylcarbamodithioate groups. This compound is part of the ethylene bisdithiocarbamate (EBDC) family, a class of non-systemic fungicides widely used in agriculture . Unlike metal-complexed EBDCs (e.g., mancozeb, zineb), this compound lacks coordinated metal ions, which may influence its environmental persistence and toxicity profile .

Properties

IUPAC Name

methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S4/c1-11-5(9)7-3-4-8-6(10)12-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUUDIJBRGBBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NCCNC(=S)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Dimethyl N,N’-(ethylene)bisdithiocarbamate primarily targets metal-dependant and sulfhydryl enzyme systems in fungi, bacteria, plants, and insects, as well as mammals. These enzyme systems play crucial roles in various biological processes, including metabolic reactions and signal transduction.

Biochemical Pathways

The affected biochemical pathways primarily involve the disruption of metal-dependant and sulfhydryl enzyme systems . The inhibition of these enzymes can lead to a cascade of effects, disrupting various downstream biochemical pathways. The specific pathways affected can vary depending on the organism and the specific enzymes inhibited.

Biochemical Analysis

Biological Activity

Methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate is a compound belonging to the class of dithiocarbamates, which are known for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and toxicity profiles based on available research findings.

Overview of Dithiocarbamates

Dithiocarbamates are characterized by their ability to form complexes with metals and exhibit various pharmacological properties. These compounds have been studied for their anticancer, antimicrobial, and neuroprotective activities. The compound in focus, this compound, shares many of these properties due to its structural features.

Dithiocarbamates exert their biological effects through several mechanisms:

  • Antioxidant Activity : Dithiocarbamates can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases.
  • Enzyme Inhibition : They inhibit specific enzymes such as carbonic anhydrase, which is crucial in the treatment of tuberculosis and other conditions .
  • Induction of Apoptosis : Certain dithiocarbamate derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting proteasome activity .

1. Cancer Treatment

Studies indicate that dithiocarbamate compounds can inhibit cancer cell growth through various pathways. For instance, pyrrolidine dithiocarbamate has been evaluated for its efficacy against breast and prostate cancer, showing significant apoptosis induction compared to traditional chemotherapeutics like cisplatin .

2. Antimicrobial Properties

Dithiocarbamates have demonstrated activity against a range of pathogens. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

3. Neuroprotection

Research has highlighted the potential of dithiocarbamate derivatives in treating neurodegenerative diseases such as Alzheimer's. Compounds that inhibit acetylcholinesterase (AChE) have shown promise in reversing cognitive dysfunction .

Toxicity Profiles

Despite their therapeutic potential, dithiocarbamates can exhibit toxicity at high doses. The following table summarizes key findings on the toxicity of this compound and related compounds:

Study TypeOrganismFindings
Acute ToxicityRatsLow acute oral toxicity; however, high doses (>200 mg/kg) caused reproductive issues .
Long-term ExposureMiceInduced teratogenic effects at doses >100 mg/kg; skeletal malformations observed .
Enzyme InhibitionCancer CellsInduced apoptosis; inhibited growth significantly compared to control .

Case Studies

  • Cancer Treatment : A study evaluated the efficacy of a dithiocarbamate complex in inducing apoptosis in prostate cancer cells. Results showed a dose-dependent increase in cell death, implicating mitochondrial pathways as critical targets.
  • Tuberculosis Treatment : Research demonstrated that certain dithiocarbamate derivatives effectively inhibited carbonic anhydrase isoforms relevant to Mycobacterium tuberculosis, providing a basis for developing new antitubercular agents.

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbamodithioate Derivatives

Compound Name Molecular Formula Key Substituents Metal Coordination Application
This compound C₆H₁₂N₂S₄ Methylthio, methylcarbamodithioate None Fungicide (research focus)
Metiram (Zinc; N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate) C₈H₁₂MnN₄S₈Zn Zinc-manganese complex Zn, Mn Agricultural fungicide
Disodium N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate C₄H₈N₂Na₂S₄ Sodium salts Na⁺ Laboratory reagent
Methyl 2-propionate methyl(4-pyridinyl)carbamodithioate C₁₁H₁₄N₂O₂S₂ Pyridinyl, propionate ester None Pharmaceutical research
Benzyl N-[(Z)-(1-methyl-2-sulfanylpropylidene)amino]carbamodithioate C₁₂H₁₆N₂S₃ Benzyl, sulfanylpropylidene None Crystal engineering

Key Observations :

  • Substituent Diversity : Derivatives like the pyridinyl-propionate ester and benzyl-sulfanylpropylidene exhibit enhanced aromaticity, improving solubility in organic solvents but limiting agricultural utility.

Key Findings :

  • Toxicity: The target compound shares Metiram’s non-cholinesterase inhibition but avoids heavy metal-associated risks.
  • Environmental Impact : Metal-free carbamodithioates degrade faster than metal-complexed EBDCs , reducing soil accumulation.
  • Biological Activity : Benzo[d]thiazole derivatives show broader antimicrobial activity due to aromatic heterocycles, whereas the target compound is more specific to fungi.

Q & A

Basic: What experimental methodologies are recommended for synthesizing methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate with high purity?

Methodological Answer:
A two-step approach is typically employed:

Precursor Synthesis : React thiourea derivatives with methylamine or methyl isothiocyanate under controlled pH (pH 8–10) in ethanol/water solvent systems. Monitor reaction progress via TLC or HPLC.

Thiocarbamoylation : Introduce methylsulfanyl groups using CS₂ or methyl disulfide under inert atmosphere (N₂/Ar) at 40–60°C for 6–12 hours. Purify via recrystallization (e.g., using acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Quality Control : Validate purity via elemental analysis (C, H, N, S) and FT-IR to confirm functional groups (e.g., C=S stretch at 1050–1250 cm⁻¹) .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:
Combine complementary methods:

  • FT-IR : Identify thiocarbamate (C=S) and thioether (C-S-C) bonds. Compare experimental peaks with computational spectra (DFT/B3LYP) to validate assignments .
  • NMR : Use ¹H/¹³C DEPT and HSQC to distinguish overlapping signals (e.g., methylene vs. methyl groups). For sulfur-containing moieties, 2D NOESY can clarify spatial proximity .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out byproducts (e.g., disulfide formation) .

Advanced: How can computational methods optimize reaction pathways for this compound’s derivatives?

Methodological Answer:
Adopt ICReDD’s integrated framework:

Quantum Chemical Calculations : Use Gaussian or ORCA for reaction path searches (e.g., transition state analysis for thiocarbamate formation).

Machine Learning (ML) : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict optimal conditions (temperature, solvent polarity).

Feedback Loop : Validate computational predictions with small-scale experiments (mg-scale), then refine models using experimental yields .
Example : ML-guided optimization reduced trial iterations by 70% in analogous dithiocarbamate syntheses .

Advanced: How should researchers address contradictory data in stability studies of this compound?

Methodological Answer:
Systematically evaluate variables using a Design of Experiments (DoE) approach:

  • Factors : pH, temperature, light exposure.
  • Response Variables : Degradation rate (HPLC), byproduct formation (LC-MS).
  • Statistical Analysis : Apply ANOVA to identify significant factors. For instance, if thermal stability conflicts arise, use accelerated aging studies (40–80°C) with Arrhenius modeling to extrapolate shelf-life .
    Case Study : Discrepancies in hydrolytic stability were resolved by isolating humidity-controlled environments (<5% RH) during testing .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use (due to potential H₂S release during decomposition).
  • Storage : Inert atmosphere (argon) at –20°C to prevent oxidation.
  • Emergency Procedures : Neutralize spills with 10% NaHCO₃ solution. Pre-screen toxicity via Ames test or in vitro cytotoxicity assays .

Advanced: How can reactor design improve scalability of its synthesis?

Methodological Answer:
Implement microreactor systems for continuous flow synthesis:

  • Benefits : Enhanced heat/mass transfer, precise control of exothermic reactions (critical for thiocarbamate formation).
  • Parameters : Optimize residence time (5–15 min) and flow rates (0.1–1 mL/min) using computational fluid dynamics (CFD) simulations.
  • Case Study : Microreactors achieved 92% yield in a related dithiocarbamate synthesis vs. 78% in batch reactors .

Advanced: What strategies validate the compound’s role in catalytic applications?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow UV-Vis to measure catalytic turnover (e.g., in thiol-disulfide exchange reactions).
  • XAS (X-ray Absorption Spectroscopy) : Probe sulfur-metal interactions (e.g., with Cu²⁺ or Fe³⁺) to confirm coordination modes.
  • In Situ Raman : Monitor intermediate species during catalysis (e.g., metal-sulfur stretching bands at 250–350 cm⁻¹) .

Basic: How to troubleshoot low yields in the final purification step?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for recrystallization.
  • pH Adjustment : Acidify to pH 3–4 (HCl) to precipitate impurities while retaining the target compound in solution.
  • Chromatography : Use reverse-phase C18 columns with methanol/water gradients (10–90%) for challenging separations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate
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methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate

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